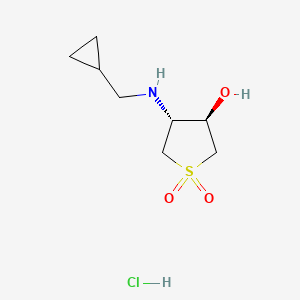
trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride: is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydrothiophene ring with a cyclopropylmethyl-amino substituent, making it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylmethylamine with a suitable thiophene derivative can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like methanol and catalysts such as trimethylchlorosilane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the final product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways. It can be used in assays to investigate its effects on various biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Methylaminorex: A stimulant drug with a similar amino group structure.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Uniqueness: trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride stands out due to its tetrahydrothiophene ring, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C8H16ClNO3S |
|---|---|
Molekulargewicht |
241.74 g/mol |
IUPAC-Name |
(3R,4R)-4-(cyclopropylmethylamino)-1,1-dioxothiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO3S.ClH/c10-8-5-13(11,12)4-7(8)9-3-6-1-2-6;/h6-10H,1-5H2;1H/t7-,8-;/m0./s1 |
InChI-Schlüssel |
WZLQWFSOVQMUMM-WSZWBAFRSA-N |
Isomerische SMILES |
C1CC1CN[C@H]2CS(=O)(=O)C[C@@H]2O.Cl |
Kanonische SMILES |
C1CC1CNC2CS(=O)(=O)CC2O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


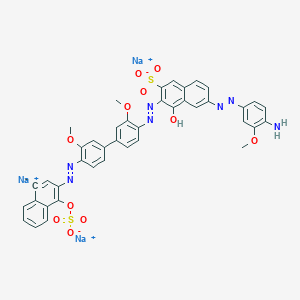

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)


![4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)
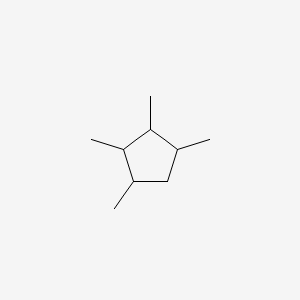
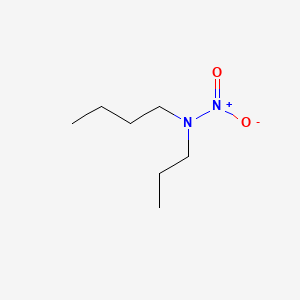
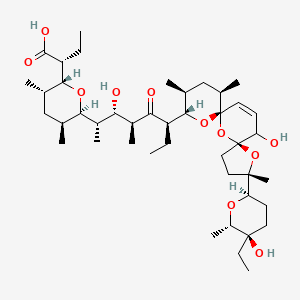

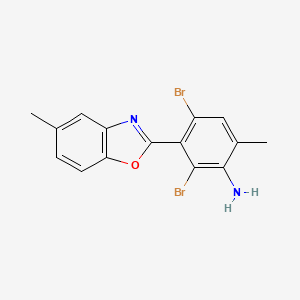


![benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)
